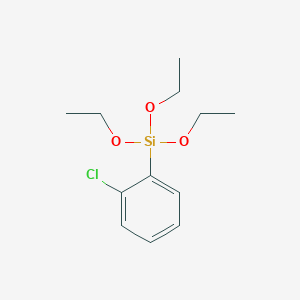
(2-Chlorophenyl)triethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorophenyl)triethoxysilane is an organosilicon compound with the chemical formula C12H19ClO3Si. It is a colorless liquid that is primarily used as a coupling agent and surface modifier in various industrial applications. The compound contains a chlorophenyl group attached to a silicon atom, which is further bonded to three ethoxy groups. This unique structure allows it to form strong bonds with both organic and inorganic materials, making it valuable in the production of advanced materials and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)triethoxysilane typically involves the reaction of 2-chlorophenylmagnesium bromide with triethoxysilane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as gas chromatography or nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
In industrial settings, this compound can be produced through the direct reaction of ethanol with silicon in the presence of copper catalysts. This method involves the use of a fixed-bed reactor, where the reaction conditions are carefully controlled to optimize the yield of the desired product. The reaction is typically carried out at elevated temperatures, ranging from 240°C to 500°C, depending on the specific catalyst and reaction conditions used .
化学反応の分析
Types of Reactions
(2-Chlorophenyl)triethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The compound is susceptible to hydrolysis, where the ethoxy groups are replaced by hydroxyl groups in the presence of water.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The compound can be reduced to form silane derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Substitution: Formation of substituted phenyltriethoxysilanes.
Reduction: Formation of silane derivatives.
科学的研究の応用
(2-Chlorophenyl)triethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also used in the synthesis of advanced materials and coatings.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties for various biological applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance composites, adhesives, and sealants.
作用機序
The mechanism of action of (2-Chlorophenyl)triethoxysilane involves the formation of strong covalent bonds with both organic and inorganic materials. The ethoxy groups undergo hydrolysis to form silanol groups, which can then react with hydroxyl groups on the surface of inorganic materials, forming stable Si-O-Si bonds. This enhances the adhesion and compatibility between different materials, making it an effective coupling agent and surface modifier .
類似化合物との比較
Similar Compounds
(4-Chlorophenyl)triethoxysilane: Similar in structure but with the chlorine atom in the para position.
(3-Chlorophenyl)triethoxysilane: Similar in structure but with the chlorine atom in the meta position.
Phenyltriethoxysilane: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness
(2-Chlorophenyl)triethoxysilane is unique due to the position of the chlorine atom in the ortho position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for specific interactions and modifications that are not possible with other isomers or unsubstituted phenyltriethoxysilanes .
特性
CAS番号 |
88211-71-6 |
|---|---|
分子式 |
C12H19ClO3Si |
分子量 |
274.81 g/mol |
IUPAC名 |
(2-chlorophenyl)-triethoxysilane |
InChI |
InChI=1S/C12H19ClO3Si/c1-4-14-17(15-5-2,16-6-3)12-10-8-7-9-11(12)13/h7-10H,4-6H2,1-3H3 |
InChIキー |
CVSUASMSFBGDIZ-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](C1=CC=CC=C1Cl)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















